3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine
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Overview
Description
3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine is a chemical compound with the molecular formula C16H18ClN3O. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine typically involves a multi-step process. One common method includes the reaction of 3-chloropyridazine with 1-(3-methoxyphenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetone, followed by heating under reflux for several hours .
Chemical Reactions Analysis
3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This action helps in improving cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine can be compared with other pyridazine derivatives such as:
3-Chloro-6-methoxypyridazine: Similar in structure but lacks the piperazine moiety, which may affect its biological activity.
6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: Known for its potent PDE-III inhibitory activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H17ClN4O |
---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
3-chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C15H17ClN4O/c1-21-13-4-2-3-12(11-13)19-7-9-20(10-8-19)15-6-5-14(16)17-18-15/h2-6,11H,7-10H2,1H3 |
InChI Key |
XBNLCEMNUFUDRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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